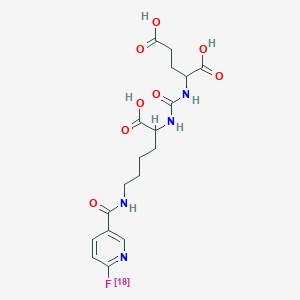
(((S)-1-carboxy-5-(6-(fluoro-18F)nicotinamido)pentyl)carbamoyl)-L-glutamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(((S)-1-carboxy-5-(6-(fluoro-18F)nicotinamido)pentyl)carbamoyl)-L-glutamic acid is a complex organic compound that has garnered significant interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (((S)-1-carboxy-5-(6-(fluoro-18F)nicotinamido)pentyl)carbamoyl)-L-glutamic acid typically involves multiple steps, starting with the preparation of the nicotinamide derivative. The introduction of the fluorine-18 isotope is achieved through nucleophilic substitution reactions, often using precursors like [18F]fluoride. The reaction conditions are carefully controlled to ensure the incorporation of the radioactive isotope without significant loss of activity.
Industrial Production Methods
Industrial production of this compound requires stringent conditions to handle the radioactive materials safely. Automated synthesis modules are often employed to minimize human exposure and ensure reproducibility. These modules are designed to perform the synthesis under sterile and controlled environments, adhering to regulatory standards for radiopharmaceutical production.
化学反应分析
Types of Reactions
(((S)-1-carboxy-5-(6-(fluoro-18F)nicotinamido)pentyl)carbamoyl)-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine-18 isotope.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as [18F]fluoride and various halogenating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different carboxylated derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
(((S)-1-carboxy-5-(6-(fluoro-18F)nicotinamido)pentyl)carbamoyl)-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Widely used in positron emission tomography (PET) imaging to diagnose and monitor diseases.
Industry: Utilized in the development of new radiopharmaceuticals and diagnostic agents.
作用机制
The mechanism of action of (((S)-1-carboxy-5-(6-(fluoro-18F)nicotinamido)pentyl)carbamoyl)-L-glutamic acid primarily involves its interaction with specific molecular targets in the body. The fluorine-18 isotope emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by PET scanners, providing detailed images of the body’s internal structures. The compound’s molecular structure allows it to bind to specific receptors or enzymes, facilitating targeted imaging.
相似化合物的比较
Similar Compounds
(((S)-1-carboxy-5-(6-(fluoro-19F)nicotinamido)pentyl)carbamoyl)-L-glutamic acid: Similar structure but with a non-radioactive fluorine isotope.
(((S)-1-carboxy-5-(6-(iodo-123I)nicotinamido)pentyl)carbamoyl)-L-glutamic acid: Uses iodine-123 instead of fluorine-18 for imaging purposes.
Uniqueness
The primary uniqueness of (((S)-1-carboxy-5-(6-(fluoro-18F)nicotinamido)pentyl)carbamoyl)-L-glutamic acid lies in its use of the fluorine-18 isotope, which provides high-resolution images due to its positron emission properties. This makes it particularly valuable in medical diagnostics, offering advantages over other imaging agents that use different isotopes.
属性
分子式 |
C18H23FN4O8 |
|---|---|
分子量 |
441.4 g/mol |
IUPAC 名称 |
2-[[1-carboxy-5-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30)(H2,22,23,31)/i19-1 |
InChI 键 |
OLWVRJUNLXQDSP-AWDFDDCISA-N |
手性 SMILES |
C1=CC(=NC=C1C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)[18F] |
规范 SMILES |
C1=CC(=NC=C1C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide](/img/structure/B14870625.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14870633.png)

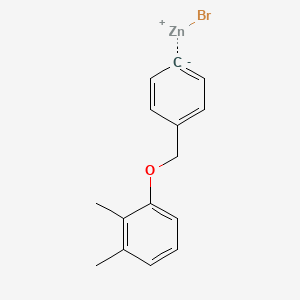
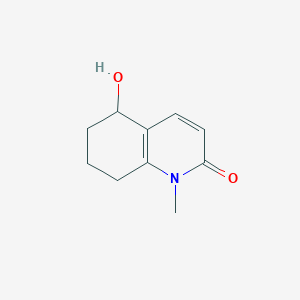
![(2S,3S,4S,5R,6S)-6-[[(2S)-5,8-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14870660.png)
![7-(2-Bromophenyl)-5-azaspiro[2.4]heptane](/img/structure/B14870661.png)

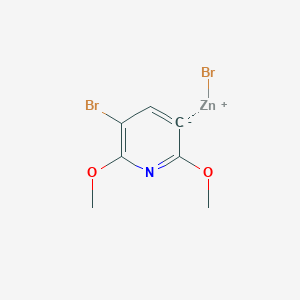
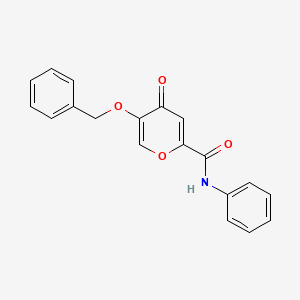
![Spiro[azetidine-3,2'-chroman]-6'-ol hydrochloride](/img/structure/B14870687.png)
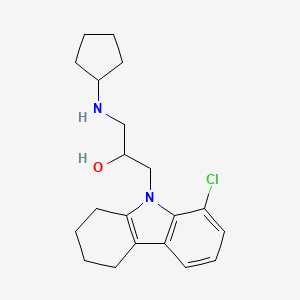
![1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B14870721.png)
![(9s,10s)-13-(4H-1,2,4-triazol-4-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B14870723.png)
